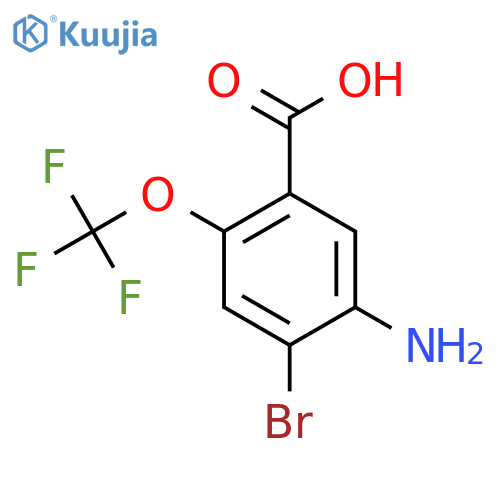

Cas no 1805622-25-6 (5-Amino-4-bromo-2-(trifluoromethoxy)benzoic acid)

5-アミノ-4-ブロモ-2-(トリフルオロメトキシ)安息香酸は、高度に機能化された芳香族化合物であり、医薬品中間体や農薬合成において重要な役割を果たします。その分子構造にはアミノ基、ブロモ基、トリフルオロメトキシ基という3つの反応性に富む官能基を有しており、多様な化学変換が可能です。特に、トリフルオロメトキシ基の導入により、代謝安定性や脂溶性の向上が期待できます。また、ブロモ基はパラジウムカップリング反応などによるさらなる修飾の足場として利用可能です。この化合物は有機合成化学において、複雑な分子構築のための貴重なビルディングブロックとして活用されています。

1805622-25-6 structure

商品名:5-Amino-4-bromo-2-(trifluoromethoxy)benzoic acid

CAS番号:1805622-25-6

MF:C8H5BrF3NO3

メガワット:300.029412031174

CID:4986652

5-Amino-4-bromo-2-(trifluoromethoxy)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 5-Amino-4-bromo-2-(trifluoromethoxy)benzoic acid

-

- インチ: 1S/C8H5BrF3NO3/c9-4-2-6(16-8(10,11)12)3(7(14)15)1-5(4)13/h1-2H,13H2,(H,14,15)

- InChIKey: ZSKJTFRYOCZDFK-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=C(C(=O)O)C=C1N)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 274

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 72.6

5-Amino-4-bromo-2-(trifluoromethoxy)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013003902-1g |

5-Amino-4-bromo-2-(trifluoromethoxy)benzoic acid |

1805622-25-6 | 97% | 1g |

1,504.90 USD | 2021-07-04 | |

| Alichem | A013003902-500mg |

5-Amino-4-bromo-2-(trifluoromethoxy)benzoic acid |

1805622-25-6 | 97% | 500mg |

806.85 USD | 2021-07-04 | |

| Alichem | A013003902-250mg |

5-Amino-4-bromo-2-(trifluoromethoxy)benzoic acid |

1805622-25-6 | 97% | 250mg |

484.80 USD | 2021-07-04 |

5-Amino-4-bromo-2-(trifluoromethoxy)benzoic acid 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

1805622-25-6 (5-Amino-4-bromo-2-(trifluoromethoxy)benzoic acid) 関連製品

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 55290-64-7(Dimethipin)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量